molecular formula C11H12O2 B8497196 p-Methoxyphenyl propenyl ketone

p-Methoxyphenyl propenyl ketone

Cat. No.: B8497196
M. Wt: 176.21 g/mol
InChI Key: HIRLSMKURCRARB-UHFFFAOYSA-N
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Description

p-Methoxyphenyl propenyl ketone is a valuable chemical scaffold in medicinal chemistry and chemical biology research. Recent studies have highlighted the significant research potential of this compound's derivatives, particularly hydroxy ketones derived from propenylbenzene precursors. These derivatives are investigated as novel monoamine oxidase A (MAO-A) inhibitors, with studies utilizing isothermal titration calorimetry and molecular modeling to demonstrate their binding affinity at the enzyme's active site, thereby protecting serotonin from deamination . This mechanism is of substantial interest for developing new therapeutic strategies in neuroscience. Furthermore, oxygenated derivatives of this chemical class exhibit promising anticancer properties. Research indicates they can interact with critical protein targets like human topoisomerase II α and actin, which are pivotal in cancer cell proliferation and migration . These compounds are also explored for their diverse biological activities, including antimicrobial and antioxidant effects, making them versatile intermediates for synthesizing more complex molecules for pharmacological and biological evaluation . The compound serves as a key intermediate in chemo-enzymatic synthesis and whole-cell biotransformation processes, aligning with the growing demand for environmentally friendly synthetic methods .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(4-methoxyphenyl)but-2-en-1-one

InChI

InChI=1S/C11H12O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3-8H,1-2H3

InChI Key

HIRLSMKURCRARB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The methoxy group in this compound increases electron density on the aromatic ring compared to phenyl propenyl ketone, altering reactivity in electrophilic substitutions .
  • The propenyl group introduces conjugation, enabling cycloaddition reactions (e.g., [3+2] or Diels-Alder), unlike saturated analogs like Anisyl methyl ketone .

Key Observations :

  • The methoxy group in p-methoxyphenyl derivatives generally improves Friedel-Crafts reaction yields due to enhanced aromatic ring activation .
  • Propenyl ketones (e.g., propenyl butyl ketone) are prone to isomerization under basic conditions, unlike their saturated counterparts .

Key Observations :

  • The conjugated enone system in this compound enables regioselective Baeyer-Villiger oxidation, forming lactones for further derivatization .
  • Aliphatic propenyl ketones (e.g., propenyl butyl ketone) are favored in flavor chemistry due to low odor thresholds, while aryl derivatives dominate pharmaceutical synthesis .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Refractive Index
This compound 268 (760 mmHg) 1.027 1.525 (20°C)
Anisyl methyl ketone 145 (25 mmHg) 1.067 1.525 (20°C)
Propenyl butyl ketone Not reported 0.84–0.85 1.428–1.432

Key Observations :

  • Aromatic propenyl ketones exhibit higher boiling points due to stronger intermolecular forces (e.g., π-π stacking) compared to aliphatic analogs .

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 4-methoxyacetophenone reacts with p-tolualdehyde in ethanol under alkaline conditions. Sodium hydroxide (20% w/v in ethanol) catalyzes the deprotonation of the acetophenone’s α-hydrogen, generating an enolate ion. This nucleophile attacks the aldehyde’s carbonyl carbon, forming a β-hydroxy ketone intermediate, which undergoes dehydration to yield the final product.

Key parameters influencing yield and selectivity include:

  • Molar Ratio : A 1:1.2 ratio of ketone to aldehyde ensures excess aldehyde drives the reaction to completion.

  • Temperature : Room temperature (20°C) minimizes side reactions such as aldol dimerization.

  • Reaction Time : Extended stirring (48 hours) ensures complete dehydration.

Table 1: Claisen-Schmidt Condensation Parameters

ParameterValue
Reactants4-Methoxyacetophenone, p-Tolualdehyde
CatalystNaOH (20% w/v in ethanol)
Temperature20°C
Time48 hours
Yield99%

This method achieves near-quantitative yields (99%) under optimized conditions, making it highly scalable for industrial applications.

Asymmetric Aldol Condensation under Supercritical CO₂

Recent advancements in green chemistry have explored supercritical CO₂ (scCO₂) as a reaction medium for asymmetric aldol condensations. A patented method utilizes L-proline as a chiral catalyst to synthesize β-hydroxy ketone intermediates, which are subsequently dehydrated to form this compound.

Reaction Protocol

  • Intermediate Synthesis :

    • Acetone and p-nitrobenzaldehyde (1:30 molar ratio) are combined with L-proline (0.15 equiv) in a scCO₂ environment (35 MPa, 50°C, 30 hours).

    • The reaction proceeds via an enamine mechanism, where L-proline forms a chiral intermediate with acetone, enabling stereoselective aldol addition.

  • Purification :

    • The crude β-hydroxy ketone is isolated via ethyl acetate extraction and purified by column chromatography.

    • Final dehydration is achieved under vacuum (0.09 MPa, 60°C).

Table 2: Supercritical CO₂-Mediated Aldol Condensation

ParameterValue
ReactantsAcetone, p-Nitrobenzaldehyde
CatalystL-Proline
Pressure35 MPa
Temperature50°C
Time30 hours
Yield (Intermediate)85–90%

This method offers excellent stereocontrol but requires specialized equipment for scCO₂ handling, limiting its practicality for large-scale synthesis.

Photochemical routes leverage light-induced excitation to generate reactive intermediates. A study demonstrated that irradiation of azidobutyrophenone derivatives at 340 nm produces triplet ketone species, which undergo intramolecular γ-hydrogen abstraction to form this compound.

Key Steps

  • Photoexcitation : UV light (340 nm) promotes the ketone to a singlet excited state, which undergoes intersystem crossing to a triplet state.

  • Biradical Formation : The triplet ketone abstracts a γ-hydrogen, forming a biradical intermediate.

  • Fragmentation : Cleavage of the biradical yields the desired enone and nitrogen gas.

Table 3: Photochemical Synthesis Conditions

ParameterValue
Light Source340 nm LED
SolventMethanol
AdditiveTris(trimethylsilyl)silane (TTMSS)
Time2–4 hours
Yield60–70%

While this method avoids harsh reagents, competing side reactions reduce overall yield, necessitating further optimization.

Transition metal catalysis has emerged as a powerful tool for ketone functionalization. A nickel-catalyzed α-alkylation strategy enables the direct introduction of propenyl groups to 4-methoxyacetophenone.

Mechanistic Insights

  • Deuteration Studies : Deuterium-labeling experiments confirm keto-enol tautomerization is mediated by a nickel-bound hydroxide species.

  • Regioselectivity : Density functional theory (DFT) calculations reveal that steric effects from bulky phosphine ligands favor alkylation at the more hindered α-site.

Table 4: Nickel-Catalyzed Alkylation Parameters

ParameterValue
CatalystNi(0)/Bulky Phosphine Ligand
SolventIsopropanol
Temperature80°C
Time12 hours
Yield75–80%

This method offers precise control over regioselectivity but requires expensive catalysts and inert conditions.

Comparative Analysis of Preparation Methods

Table 5: Method Comparison

MethodYieldScalabilityCostStereocontrol
Claisen-Schmidt99%HighLowModerate
Supercritical CO₂85–90%ModerateHighHigh
Photochemical60–70%LowModerateLow
Nickel-Catalyzed75–80%ModerateHighHigh

The Claisen-Schmidt condensation is optimal for industrial-scale production due to its high yield and low cost. Conversely, asymmetric and nickel-catalyzed methods are preferable for enantioselective synthesis despite higher operational costs .

Q & A

Q. What synthetic routes are commonly employed for the preparation of p-methoxyphenyl propenyl ketone, and what are their critical reaction conditions?

The Friedel-Crafts acylation is a key method for synthesizing p-methoxyphenyl propenyl ketone. For example, reacting anisole (VI) with crotonyl chloride (VII) in the presence of AlCl₃ in carbon disulfide yields the target compound (VIII). This reaction requires strict control of stoichiometry, temperature (typically ambient to 60°C), and solvent polarity to avoid side products like over-acylation or polymerization. Post-reaction neutralization (e.g., sodium bicarbonate) and purification via chromatography (e.g., silica gel with benzene-ethyl acetate eluent) are critical for isolating the product .

Q. How can this compound be reliably characterized using spectroscopic and chromatographic techniques?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation. For instance, the ketone’s carbonyl stretch appears near 1680 cm⁻¹ in IR, while NMR reveals distinct signals for the propenyl group (δ 6.0–7.0 ppm for vinyl protons) and methoxy substituent (δ ~3.8 ppm). Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) are used for purity assessment, with GC/MS providing molecular ion peaks (e.g., m/z 146.19 for C₁₀H₁₀O) .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

This ketone participates in conjugate additions, Grignard reactions, and reductions. For example, it reacts with homoveratrylamine (IV) in toluene to form intermediates for pharmaceuticals like dobutamine. Hydrogenation over Pd/C in ethanol reduces the propenyl group to a propyl chain, enabling access to secondary amine derivatives .

Advanced Research Questions

Q. How does the lipophilicity of this compound compare to its oxetane bioisosteres, and what implications does this have for drug design?

Lipophilicity (log D) studies reveal that replacing the ketone with an oxetane in the p-methoxyphenyl series decreases lipophilicity by 0.30 log units, contrary to trends observed in indole-based analogs. This divergence highlights the role of electronic and steric effects in modulating physicochemical properties. Researchers must validate bioisostere compatibility through experimental log D measurements (e.g., using reversed-phase HPLC) rather than relying solely on calculated values (e.g., clog P) .

Q. What mechanistic insights explain contradictory migratory aptitudes of aryl groups during deamination reactions involving p-methoxyphenyl ketones?

In deamination of amino alcohols, migratory aptitudes for aryl groups follow electrophilic aromatic substitution trends. For p-methoxyphenyl substituents, the electron-donating methoxy group enhances migratory aptitude (relative rate ~1.5 vs. phenyl = 1.0). However, trifluoromethylphenyl groups exhibit reduced migration due to electron-withdrawing effects. These trends are critical for predicting product distributions in complex syntheses .

Q. How can metathesis reactions be optimized for polyunsaturated ketones like this compound to avoid cross-coupling side products?

Ring-closing metathesis (RCM) of propenyl ketones requires selective catalysts. Ruthenium-based catalysts (e.g., Grubbs II) favor RCM over cross-metathesis in substrates with isolated double bonds. Solvent polarity (e.g., dichloromethane) and temperature (25–40°C) must be optimized to suppress undesired dimerization. Monitoring via TLC and quenching with ethyl vinyl ether ensures reaction control .

Q. What contradictions arise in the analysis of this compound derivatives in natural product synthesis, and how can they be resolved?

In synthetic routes to rocaglamide, conjugate addition of phenyl cuprate to a cyclopentenone derivative unexpectedly proceeds away from the p-methoxyphenyl group, contrary to steric predictions. Computational modeling (DFT) and NMR-based conformational analysis reveal that electronic effects (e.g., methoxy resonance) override steric hindrance, guiding regioselectivity. Adjusting organometallic reagents (e.g., using Gilman reagents) can mitigate such issues .

Methodological Guidance

Q. How should researchers design experiments to resolve discrepancies in reported lipophilicity data for p-methoxyphenyl derivatives?

  • Standardize measurement protocols : Use consistent elog D (HPLC) or sflog D (shake-flask) methods.
  • Control substituent effects : Compare analogs with identical backbone structures.
  • Validate with orthogonal techniques : Pair experimental log D with computational models (e.g., Molecular Operating Environment) .

Q. What strategies improve the regioselectivity of Friedel-Crafts reactions for this compound synthesis?

  • Catalyst modulation : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce carbocation rearrangements.
  • Solvent optimization : Use non-polar solvents (e.g., CS₂) to stabilize reactive intermediates.
  • Temperature gradients : Stepwise heating (e.g., 0°C → 60°C) minimizes side reactions .

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